

# Physical and chemical characteristics of p-Coumaric acid-d6

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## Compound of Interest

Compound Name: *p*-Coumaric acid-d6

Cat. No.: B12394411

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## p-Coumaric Acid-d6: A Technical Guide for Researchers

An in-depth examination of the physical, chemical, and biological characteristics of deuterated p-Coumaric acid, tailored for professionals in scientific research and drug development.

This technical guide provides a comprehensive overview of **p-Coumaric acid-d6**, a deuterated form of the naturally occurring phenolic compound p-Coumaric acid. This document details its physical and chemical properties, analytical methodologies, and key biological signaling pathways, offering valuable insights for its application in research and development.

## Core Physical and Chemical Characteristics

**p-Coumaric acid-d6** shares most of its physicochemical properties with its non-deuterated counterpart, with the primary distinction being its increased molecular weight due to the presence of six deuterium atoms. This isotopic labeling makes it an invaluable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis.

## Quantitative Data Summary

Property	Value	Source
Molecular Formula	C <sub>9</sub> D <sub>6</sub> H <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	170.19 g/mol	[2]
CAS Number	2708298-33-1	[2]
Melting Point	210-214 °C (decomposes) (for non-deuterated form)	[3][4]
Solubility (non-deuterated form)	Ethanol: ~10-30 mg/mL DMSO: ~15-32 mg/mL DMF: ~20 mg/mL Water: Slightly soluble	
Appearance	White to off-white powder	

## Spectroscopic Data

The following data pertains to the non-deuterated form of p-Coumaric acid and is expected to be very similar for the deuterated version, with minor shifts attributable to the deuterium substitution.

Spectroscopic Data	Details
UV-Vis (in Ethanol)	$\lambda_{\text{max}}$ : 226, 310 nm
<sup>1</sup> H NMR (in DMSO-d <sub>6</sub> )	$\delta$ 7.52 (d, 2H), 7.48 (d, 1H), 6.79 (d, 2H), 6.30 (d, 1H), 12.15 (s, 1H), 9.95 (s, 1H)
<sup>13</sup> C NMR (in DMSO-d <sub>6</sub> )	$\delta$ 168.1, 159.8, 144.1, 130.5, 125.7, 116.0, 115.5
Mass Spectrometry (EI)	m/z 164 (M <sup>+</sup> ), 147, 119
Infrared (IR)	Strong and broad band at 3000-2900 cm <sup>-1</sup> (-OH group), 1688 cm <sup>-1</sup> (C=O from carboxylic acid), 1260-1100 cm <sup>-1</sup> (C-O), 2879 cm <sup>-1</sup> (aromatic C-H)

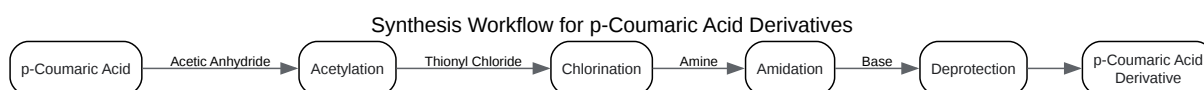
## Experimental Protocols

Detailed methodologies for key experiments involving p-Coumaric acid are outlined below. These protocols can be adapted for use with **p-Coumaric acid-d6**.

### Synthesis of p-Coumaric Acid Derivatives (General Protocol)

This protocol describes a general four-step synthesis for creating derivatives of p-Coumaric acid, which can be adapted for deuterated starting materials.

- Acetylation: Protection of the phenolic hydroxyl group.
- Chlorination: Conversion of the carboxylic acid to an acid chloride.
- Amidation: Reaction of the acid chloride with an amine to form the amide derivative.
- Deprotection: Removal of the acetyl protecting group to yield the final derivative.



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#### Synthesis Workflow

### High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for the determination and quantification of p-Coumaric acid in various samples.

- Column: Gemini C18 (250 mm × 4.6 mm, 110 Å, 3 µm)
- Mobile Phase: Gradient elution with 0.5% H<sub>3</sub>PO<sub>4</sub> in water (Solvent A) and 100% Acetonitrile (Solvent B).

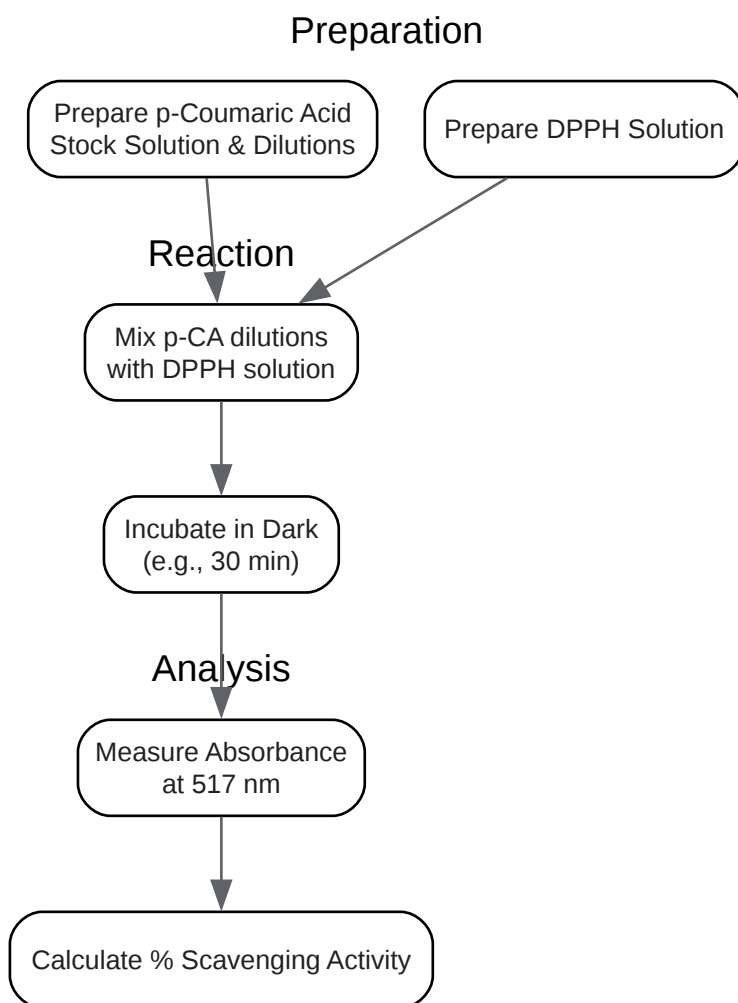
- Flow Rate: 0.8 mL/min
- Detection: UV at 280 nm
- Injection Volume: 10  $\mu$ L
- Column Temperature: 20°C

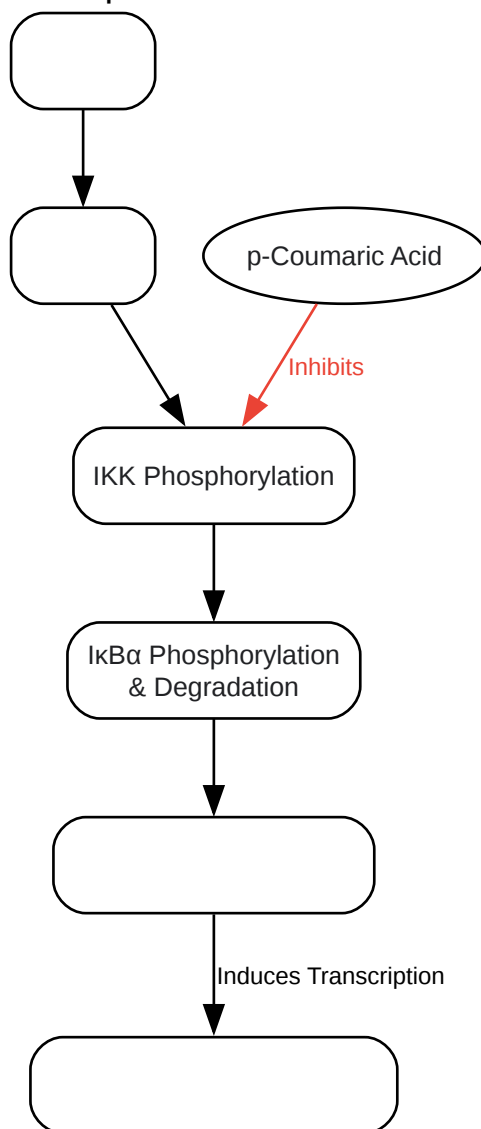
## Antioxidant Activity Assay (DPPH Method)

This protocol assesses the free radical scavenging activity of p-Coumaric acid.

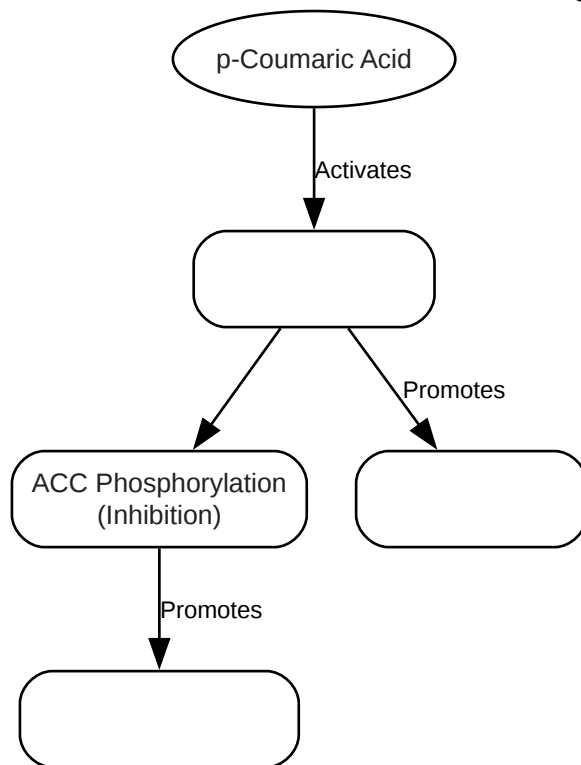
- Prepare a stock solution of p-Coumaric acid in a suitable solvent (e.g., ethanol).
- Prepare a series of dilutions of the stock solution.
- Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
- Mix the p-Coumaric acid dilutions with the DPPH solution.
- Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
- Calculate the percentage of DPPH radical scavenging activity.

## DPPH Antioxidant Activity Assay Workflow

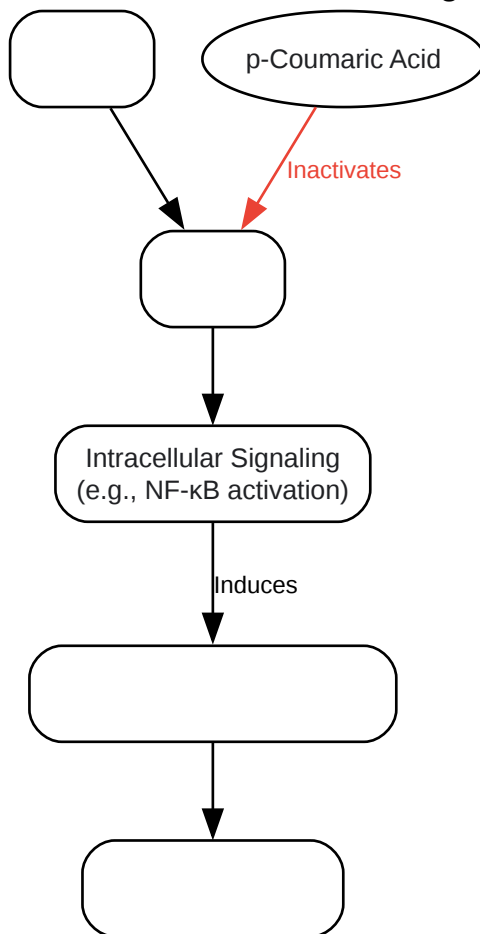


Inhibitory Effect of p-Coumaric Acid on NF- $\kappa$ B Pathway

## p-Coumaric Acid Modulation of AMPK Signaling



## p-Coumaric Acid and the AGE-RAGE Signaling Pathway



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